SU 6656
Overview
Description
SU6656 is a small molecule inhibitor primarily targeting the Src family of protein tyrosine kinases. It was developed by the biotechnology company SUGEN Inc., a subsidiary of Pharmacia, in 2000 . The compound is known for its ability to inhibit Src family kinases, including Src, Yes, Lyn, and Fyn, with varying degrees of potency . SU6656 has been widely used as a research tool to investigate the role of Src family kinases in cellular signaling and various biological processes.
Mechanism of Action
Target of Action
SU 6656 is a selective inhibitor of the Src family of kinases . The primary targets of this compound are Src, Yes, Lyn, and Fyn . These kinases play crucial roles in cellular proliferation, differentiation, survival, and migration .
Mode of Action
This compound inhibits its targets in an ATP-competitive manner . It inhibits Src, Yes, Lyn, and Fyn with IC50 values of 280 nM, 20 nM, 130 nM, and 170 nM, respectively . It also inhibits the phosphorylation of FAK at Y576/577, Y925, Y861 sites, and p-AKT .
Biochemical Pathways
The inhibition of Src family kinases by this compound affects several biochemical pathways. For instance, it inhibits PDGF-mediated S-phase induction in NIH 3T3 cells . It also suppresses PDGF and serum-mediated proliferation of NIH 3T3 cells and the induction of DNA synthesis by epidermal growth factor and colony-stimulating factor 1 . Furthermore, it inhibits PDGF-induced induction of c-Myc and ERK2 activity .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The inhibition of Src family kinases by this compound leads to various molecular and cellular effects. For example, it weakens TGF-β-mediated upregulation of CTGF mRNA and protein in proximal tubular epithelial cells . It also reduces the expression of CTGF in cells exposed to autocrine growth factors . Moreover, it interferes with Aurora kinase activity, leading to inhibition of cell division and polynuclear formation .
Action Environment
It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Biochemical Analysis
Biochemical Properties
SU-6656 interacts with several enzymes and proteins. It has been identified as a Src kinase inhibitor due to its ability to reverse an effect that an activated mutant form of Src has on the actin cytoskeleton . It has been found to inhibit Src, Yes, Lyn, and Fyn with IC50 values of 280 nM, 20 nM, 130 nM, and 170 nM respectively . Additionally, it has been found to inhibit FAK phosphorylation at Y576/577, Y925, Y861 sites .
Cellular Effects
SU-6656 has significant effects on various types of cells and cellular processes. It has been used primarily as a research tool to investigate the function of Src family kinases in cellular signal transduction processes and biology . In NIH 3T3 cells, SU-6656 inhibits PDGF-mediated S-phase induction with an IC50 value of 0.3-0.4 μM .
Molecular Mechanism
SU-6656 exerts its effects at the molecular level through several mechanisms. It inhibits Src family kinases competitively with respect to ATP . It also inhibits the phosphorylation of FAK at Y576/577, Y925, Y861 sites, and p-AKT .
Dosage Effects in Animal Models
In animal models, the effects of SU-6656 vary with different dosages. For instance, in a mouse model of mecamylamine-induced nicotine withdrawal syndrome, SU-6656 markedly and dose-dependently attenuated mecamylamine-induced experimental nicotine withdrawal syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU6656 involves several steps, starting with the preparation of the core indole structure. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Sulfonamide Formation: The indole core is then reacted with sulfonyl chloride to introduce the sulfonamide group.
Final Modifications:
Industrial Production Methods
Industrial production of SU6656 follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SU6656 undergoes various chemical reactions, including:
Oxidation: SU6656 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the indole core or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Scientific Research Applications
SU6656 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Src family kinases and their role in various chemical reactions.
Biology: Employed to investigate cellular signaling pathways involving Src family kinases, such as cell growth, differentiation, and migration.
Medicine: Explored for its potential therapeutic applications in cancer research, as Src family kinases are often implicated in tumor growth and metastasis.
Industry: Utilized in the development of kinase inhibitors and other pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
PP2: Another Src family kinase inhibitor with a different chemical structure but similar inhibitory effects.
Dasatinib: A multi-kinase inhibitor that targets Src family kinases as well as other kinases like BCR-ABL.
Bosutinib: A dual Src and Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Uniqueness of SU6656
SU6656 is unique in its selectivity for Src family kinases and its ability to inhibit multiple members of this family with varying potency. It has been extensively used as a research tool to dissect the role of Src kinases in various biological processes, making it a valuable compound in both basic and applied research .
Properties
IUPAC Name |
(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJQOUIVKBFGH-YBEGLDIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SU6656 is a selective inhibitor of Src family kinases (SFKs), exhibiting activity against Src, Yes, Lyn, and Fyn. []
A: While the precise binding mechanism remains unclear, research indicates that SU6656 competes with ATP for binding to the kinase domain of Src, thereby inhibiting its activity. [, , ]
ANone: SU6656 treatment leads to a variety of downstream effects, which vary depending on the cell type and context. These effects include:
- Inhibition of cell proliferation: This is often observed in cancer cell lines where SFK activity is implicated in driving proliferation. [, , ]
- Induction of apoptosis: SU6656 can trigger programmed cell death in certain cell types, particularly in cancer cells. [, , ]
- Modulation of cell signaling pathways: SU6656 can affect signaling cascades like MAPK, PI3K/Akt, and Rho/Rho-kinase, impacting cellular processes like growth, survival, and migration. [, , , ]
- Impairment of cell migration and invasion: This has been reported in various cancer cells, highlighting the role of SFKs in these processes. [, , ]
ANone: The molecular formula of SU6656 is C20H20N4O3S, and its molecular weight is 396.47 g/mol.
ANone: Spectroscopic data, such as NMR and mass spectrometry, are crucial for structural characterization. While the provided research abstracts do not contain this information, it is likely available in the primary literature and chemical databases.
A: SU6656 shows a solubility of 18.5 mg/mL in DMSO. []
A: Yes, SU6656 has demonstrated efficacy in various cell-based assays. For instance, it inhibits the proliferation of several cancer cell lines, including those derived from anaplastic thyroid carcinoma, melanoma, and gastrointestinal stromal tumors. [, , ] Additionally, it induces polyploidization in leukemic cell lines and primary bone marrow. []
ANone: SU6656 has been studied in various animal models. For example:
- It attenuates ischemic postconditioning-induced neuroprotective effects in a mouse model of stroke. []
- It enhances the antitumor effects of immunotoxins in mouse xenograft tumor models. []
- It attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice. []
ANone: The provided abstracts do not mention clinical trials. While SU6656 has been instrumental in research, it has not progressed to clinical trials as a therapeutic agent.
A: While SU6656 exhibits selectivity for SFKs, some studies suggest it might also inhibit other kinases, such as the TGF-β receptor, albeit at higher concentrations. [, ] Therefore, careful interpretation of results and the use of appropriate controls are essential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.